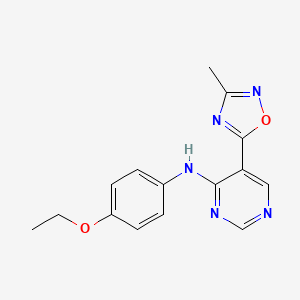
N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an ethoxyphenyl group and a 1,2,4-oxadiazole moiety. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 306.36 g/mol |
| Molecular Formula | C14H16N4O2 |
| LogP | 2.9949 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 10 |
Anticancer Properties
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activity. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various cancer cell lines. In particular, this compound has been evaluated for its cytotoxic effects against human cancer cell lines.
A study reported that compounds with similar structures exhibited IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel . This suggests that this compound may possess comparable or superior activity.
Antimicrobial Activity
The presence of the oxadiazole moiety is crucial for antimicrobial properties. Compounds with this functional group have demonstrated effectiveness against various bacterial strains. For example, studies indicated that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Antiparasitic Effects
Research has also highlighted the antiparasitic potential of oxadiazole derivatives. Compounds similar to this compound have shown effectiveness against Leishmania infantum, a parasite responsible for visceral leishmaniasis. The insertion of specific substituents in the oxadiazole ring has been linked to enhanced leishmanicidal activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with oxadiazole derivatives:
- Study on Anticancer Activity : A derivative with an oxadiazole core showed significant growth inhibition in multiple cancer cell lines with an IC50 value as low as 25 nM against gastric cancer cells .
- Antimicrobial Evaluation : A comparative study demonstrated that oxadiazole derivatives had MIC values significantly lower than traditional antibiotics like ciprofloxacin .
- Antiparasitic Activity : Research indicated that modifications in the oxadiazole structure could enhance activity against Leishmania species, making it a potential candidate for further development in antiparasitic therapies .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-21-12-6-4-11(5-7-12)19-14-13(8-16-9-17-14)15-18-10(2)20-22-15/h4-9H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWFRGGKCFJJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














